molecular formula C26H22FN3O4S B2697044 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-49-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2697044
CAS No.: 901265-49-4
M. Wt: 491.54
InChI Key: VVGDUMKEFRADIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a substituted imidazole-thioacetamide moiety. The benzodioxin ring contributes to electron-rich aromaticity, while the imidazole core with 4-fluorophenyl and 4-methoxyphenyl substituents introduces diverse electronic and steric properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGDUMKEFRADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and various research findings that highlight its pharmacological potential.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine and various substituted acetamides.
  • Reagents : Common reagents include 4-fluorobenzenesulfonyl chloride and lithium hydride in dimethylformamide (DMF) as a solvent.
  • Reaction Conditions : The reactions are typically conducted under controlled pH conditions to ensure optimal yields and purity.

The final product is characterized using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm its structure and purity .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, notably:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism, and inhibition can lead to potential anti-diabetic effects. Studies indicate that the compound exhibits significant inhibitory activity against α-glucosidase, which is beneficial for managing Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's disease (AD). Preliminary results suggest that the compound may also inhibit acetylcholinesterase, indicating potential neuroprotective properties .

Antitumor Activity

Recent studies have assessed the antiproliferative effects of the compound against various cancer cell lines:

Cell LineIC50 Value (μM)Notes
Huh7<10Hepatocellular carcinoma
Caco2<10Colorectal adenocarcinoma
HCT116<10Actively proliferating carcinoma
PC3>25Prostate carcinoma
MDA-MB 231>25Breast carcinoma

The compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

The proposed mechanism of action includes:

  • Inhibition of Kinases : The compound's structure suggests it may interact with specific protein kinases involved in cell signaling pathways related to cancer proliferation and survival .
  • Reactive Oxygen Species (ROS) : Some studies indicate that compounds with similar structures can induce ROS production in cancer cells, leading to apoptosis .

Case Study 1: Anti-Diabetic Potential

A study focused on the anti-diabetic potential of the compound demonstrated its efficacy in inhibiting α-glucosidase. The results indicated a dose-dependent response, with significant inhibition observed at lower concentrations .

Case Study 2: Antitumor Activity Evaluation

In vitro studies on different tumor cell lines revealed that the compound effectively inhibited cell proliferation. The most notable activity was observed in colorectal cancer models (Caco2 and HCT116), where IC50 values were below 10 μM .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various sulfonamide derivatives. The synthesis pathway typically includes:

  • Formation of the Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides under alkaline conditions to form sulfonamide derivatives.
  • Substitution Reactions : Subsequent reactions with bromo-acetamides yield the final product, which incorporates multiple functional groups conducive to biological activity.

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide exhibit significant enzyme inhibitory properties. For instance:

  • Acetylcholinesterase Inhibition : Compounds in this class have been screened for their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition is particularly relevant for treating neurological disorders such as Alzheimer's disease .
  • Alpha-glucosidase Inhibition : The compound has also shown potential as an alpha-glucosidase inhibitor, which may be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Antitumor Activity

Preliminary studies indicate that derivatives of this compound possess antitumor properties. For example:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells . These findings suggest a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of this compound and its analogs:

  • Study on Acetylcholinesterase Inhibition :
    • Researchers synthesized a series of benzodioxin derivatives and evaluated their inhibitory effects on acetylcholinesterase.
    • Results indicated that specific modifications to the structure enhanced inhibitory potency, making them promising candidates for Alzheimer's treatment .
  • Antidiabetic Activity Assessment :
    • A study focused on the alpha-glucosidase inhibitory activity of synthesized compounds revealed that some exhibited IC50 values in the low micromolar range, indicating strong potential for T2DM management .
  • Anticancer Activity Evaluation :
    • A library of compounds was screened against several tumor cell lines. Notably, one compound showed IC50 values below 10 μM against colorectal cancer cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between the target compound and related derivatives allow for a comparative analysis of key substituents, synthetic strategies, and biological outcomes. Below, we evaluate its features against those of sulfonamide-based analogs synthesized in recent studies (e.g., compounds 7a-l from ) .

Structural Modifications and Electronic Effects

Core Structure: Target Compound: Contains an imidazole ring with a sulfanylacetamide linker. The imidazole’s nitrogen atoms and sulfur moiety may enhance metal-binding or hydrogen-bonding capabilities. Analogs (e.g., 7a-l): Feature a sulfonamide linkage instead of the imidazole-sulfanyl core. Sulfonamides are known for their broad-spectrum antibacterial activity but may exhibit higher polarity compared to sulfur-containing imidazoles .

Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: The target’s 4-fluorophenyl group (electron-withdrawing) could increase metabolic stability compared to the 4-chlorophenyl substituent in analogs like 7a-l, which may enhance lipophilicity but also toxicity . 4-Methoxyphenyl vs.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide with 2-bromo-N-(substituted-phenyl)acetamides in N,N-dimethylformamide (DMF) using lithium hydride as a base. The reaction is stirred for 3–4 hours at 25°C, monitored by TLC, and purified via precipitation in ice-cold water . Optimization may involve varying solvents (e.g., acetonitrile for faster kinetics), adjusting stoichiometry of reagents, or employing microwave-assisted synthesis to reduce reaction time.

Q. How is structural characterization performed, and which analytical techniques are critical for validation?

Key techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–H stretch at ~2550 cm⁻¹).
  • ¹H-NMR : Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, methoxy groups at δ 3.8–3.9 ppm).
  • CHN analysis : Validates molecular formula (e.g., C₂₀H₁₉N₃O₄S requires C 60.44%, H 4.82%, N 10.57%; deviations >0.3% indicate impurities) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 397.45 [M+H]⁺) .

Q. What in vitro biological assays are suitable for preliminary screening of enzyme inhibitory activity?

The compound’s imidazole and benzodioxin moieties suggest potential as an α-glucosidase or acetylcholinesterase inhibitor. Use:

  • α-Glucosidase inhibition : Incubate with p-nitrophenyl-α-D-glucopyranoside (PNPG) in phosphate buffer (pH 6.8) at 37°C; measure absorbance at 405 nm after adding Na₂CO₃.
  • Acetylcholinesterase (AChE) inhibition : Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) and acetylthiocholine iodide; measure absorbance at 412 nm. Include donepezil as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve inhibitory potency?

  • Substitution patterns : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions.
  • Sulfur linker modification : Replace the sulfanyl group with sulfonyl to test steric/electronic effects on enzyme binding.
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID 4EY7 for AChE) to identify key binding residues and optimize substituent positions .

Q. What methodologies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Strategies include:

  • Dose-response curves : Calculate IC₅₀ values in triplicate using nonlinear regression.
  • Enzyme source standardization : Use recombinant human enzymes vs. animal-derived isoforms.
  • Cellular vs. cell-free assays : Compare inhibition in HEK-293 cells overexpressing α-glucosidase vs. purified enzyme to assess membrane permeability .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate LogP (optimal ~2–3), CYP450 inhibition, and hepatotoxicity.
  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess binding stability over 100 ns.
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites .

Q. What experimental designs address variability in antioxidant activity studies?

Use a randomized block design with split-split plots to account for batch effects (e.g., reagent lot variability). For DPPH/ABTS assays:

  • Positive controls : Trolox or ascorbic acid at 0.1–1.0 mM.
  • Replicates : Four replicates per concentration, with ANOVA to identify significant differences (p < 0.05).
  • Standardized protocols : Pre-incubate compounds in methanol for 30 min to ensure solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.